Hexyldimethyloctylammonium Bromide
Overview
Description
Hexyldimethyloctylammonium Bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its effectiveness in reducing surface tension.
Mechanism of Action
Target of Action
Hexyldimethyloctylammonium Bromide is a biochemical reagent used in life science research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be involved in the vesicle-to-micelle transition . This process involves the transformation of vesicles, which are small, enclosed sacs that carry different molecules, into micelles, which are tiny particles that can carry fat in a watery solution. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Its involvement in the vesicle-to-micelle transition suggests it may influence lipid metabolism and transport . The downstream effects of these pathways are complex and depend on the specific cellular context.
Result of Action
It is known to cause a vesicle-to-micelle transition . This transition could potentially alter the structure and function of cellular membranes, affecting the transport of molecules across the membrane.
Preparation Methods
Hexyldimethyloctylammonium Bromide can be synthesized through a quaternization reaction. This involves the reaction of hexylamine with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Hexyldimethyloctylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include strong nucleophiles like hydroxide ions, and reactions are often carried out in aqueous or organic solvents under mild to moderate temperatures.
Major Products: The major products depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
Hexyldimethyloctylammonium Bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membranes and micelle formation due to its surfactant properties.
Industry: This compound is used in the formulation of cleaning agents, emulsifiers, and antistatic agents .
Comparison with Similar Compounds
Hexyldimethyloctylammonium Bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in surfactant properties but differs in the length of the alkyl chain.
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic, with a different aromatic structure.
Tetrabutylammonium Bromide: Used as a phase transfer catalyst but with a different alkyl chain structure.
This compound is unique due to its specific alkyl chain length, which provides distinct micelle formation properties and surface activity .
Properties
IUPAC Name |
hexyl-dimethyl-octylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEOLZRKTOBVMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659924 | |
Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187731-26-6 | |
Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyldimethyloctylammonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the asymmetric structure of C6C8DAB influence its interaction with α-cyclodextrin (α-CD)?
A1: Research indicates that C6C8DAB interacts with α-CD in a unique way due to its asymmetric structure, possessing both a hexyl and an octyl chain. Proton NMR spectroscopy studies reveal that C6C8DAB forms two distinct 1:1 complexes with α-CD. In one complex, the octyl chain is preferentially included within the α-CD cavity, while in the other, less prevalent complex, the hexyl chain occupies the cavity []. This suggests that the hexyl and octyl chains bind to α-CD independently, a phenomenon supported by the observation that the geometry of these alkyl chains within the α-CD complex mirrors those observed for individual complexes of α-CD with hexyltrimethylammonium bromide (HTAB) and octyltrimethylammonium bromide (OTAB) []. This independent binding behavior highlights the significant role of alkyl chain length in governing the interaction of asymmetric cationic surfactants like C6C8DAB with cyclodextrins.
Q2: What unique aggregation behavior does C6C8DAB exhibit and how is it related to its concentration?
A2: C6C8DAB demonstrates a peculiar aggregation behavior that is highly dependent on its concentration. Dynamic light scattering (DLS) studies reveal the spontaneous formation of large aggregates as the C6C8DAB solution approaches its critical micelle concentration (CMC) upon dilution []. This aggregation process coincides with the solution becoming turbid, indicating a change in the solution's light scattering properties due to the formation of larger structures. This phenomenon suggests that the asymmetric nature of C6C8DAB, with its differing alkyl chains, might lead to unique packing arrangements and self-assembly properties as the concentration changes.
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